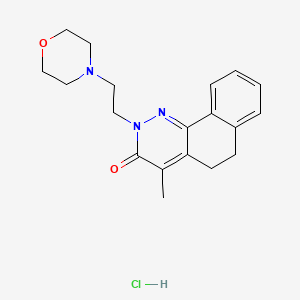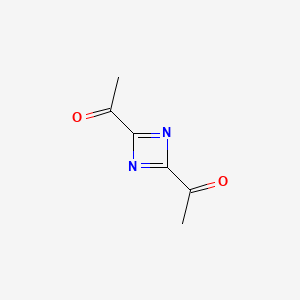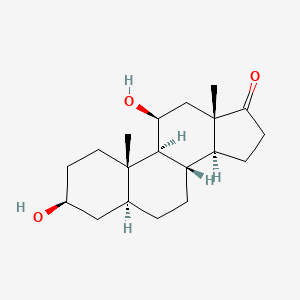![molecular formula C26H25F9N2O4 B13833648 ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioavailability in pharmaceutical applications .
準備方法
The synthesis of ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate involves several steps, typically starting with the preparation of the quinoline core. Industrial production methods often involve the use of Grignard reagents and other organometallic compounds to introduce the trifluoromethyl groups efficiently .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by electron-donating groups.
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and other nucleophilic trifluoromethylating agents . Major products formed from these reactions depend on the specific conditions and reagents used but often include various trifluoromethylated derivatives.
科学的研究の応用
Ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the development of new materials with enhanced stability and performance characteristics.
作用機序
The mechanism of action of ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability, often leading to more potent biological effects . The pathways involved can vary depending on the specific application but often include modulation of enzyme activity and receptor signaling.
類似化合物との比較
Compared to other similar compounds, ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate stands out due to its unique combination of trifluoromethyl groups and the quinoline core. Similar compounds include:
Trifluoromethyl ketones: Known for their use in medicinal chemistry and as intermediates in the synthesis of fluorinated pharmacons.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent and in radical trifluoromethylation reactions.
These compounds share some chemical properties but differ in their specific applications and mechanisms of action.
特性
分子式 |
C26H25F9N2O4 |
|---|---|
分子量 |
603.5 g/mol |
IUPAC名 |
ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1/i3D3 |
InChIキー |
CMSGWTNRGKRWGS-MDTWDLINSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)N(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)[C@H]2C[C@H](N(C3=C2C=C(C=C3)C(F)(F)F)C(=O)OCC)CC |
正規SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)


